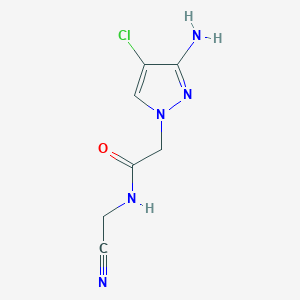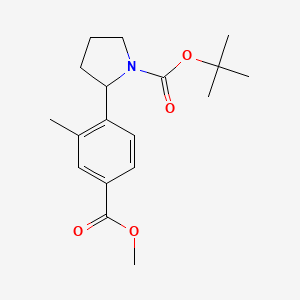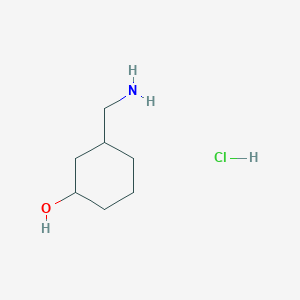
2-Amino-3-(5-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-methylpyridin-3-yl)propanamide is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a pyridine ring, and a propanamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methylpyridin-3-yl)propanamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDC.HCl and DMAP . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-(5-methylpyridin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-methylpyridin-3-yl)propanamide shares structural similarities with other pyridine derivatives and amides, such as 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid .
- Other similar compounds include various substituted pyridines and propanamides .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-3-(5-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-7(5-12-4-6)3-8(10)9(11)13/h2,4-5,8H,3,10H2,1H3,(H2,11,13) |
InChI Key |
DSASWSRCBYOCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)

![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)









![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)
